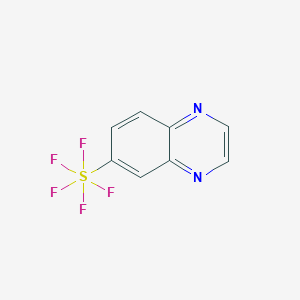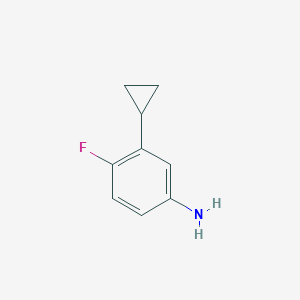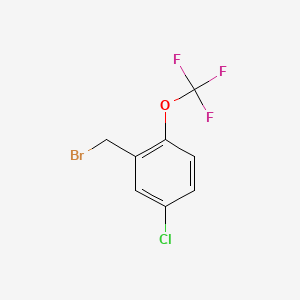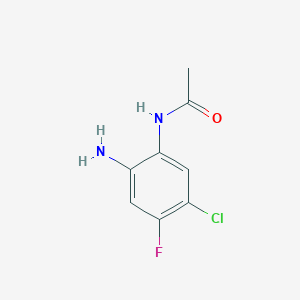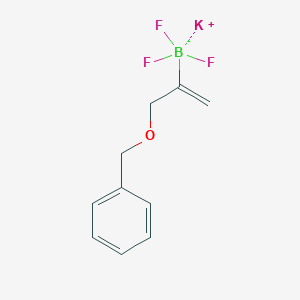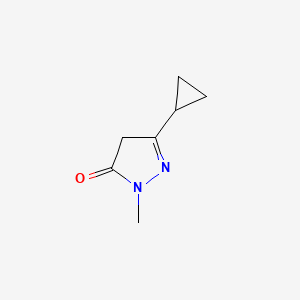
6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one
Übersicht
Beschreibung
6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one, commonly referred to as 6-chloroindanone, is a synthetic compound with a wide range of applications in scientific research. It has been used in a variety of experiments and studies, ranging from organic synthesis to biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The indole derivatives, which include the 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one scaffold, have been reported to exhibit significant antiviral properties . For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, highlighting their potential as antiviral agents .
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory capabilities. The structural framework of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one can be utilized to develop new compounds that may help in treating inflammatory conditions .
Anticancer Potential
The core structure of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one is found in many synthetic drug molecules with anticancer activities. Researchers are interested in synthesizing various scaffolds of indole to screen for different pharmacological activities, including anticancer effects .
Antimicrobial Effects
Compounds synthesized from 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one have been tested for their antimicrobial activities against a range of bacteria and fungi. These studies have revealed potent antibacterial action with broad-spectrum activity, as well as significant antifungal properties against agents like Aspergillus niger and Candida albicans .
Antidiabetic Applications
Indole derivatives, by virtue of their diverse biological activities, have also been explored for their antidiabetic properties. The indenone structure could be a key component in developing new therapeutic agents for diabetes management .
Antimalarial Activity
The indole nucleus, which is part of the 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one compound, has been associated with antimalarial activity. This opens up possibilities for the compound to be used in the synthesis of new antimalarial drugs .
Eigenschaften
IUPAC Name |
6-chloro-4-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLWWQQYWQOBAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1CCC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301258110 | |
| Record name | 6-Chloro-2,3-dihydro-4-methyl-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
938-35-2 | |
| Record name | 6-Chloro-2,3-dihydro-4-methyl-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2,3-dihydro-4-methyl-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



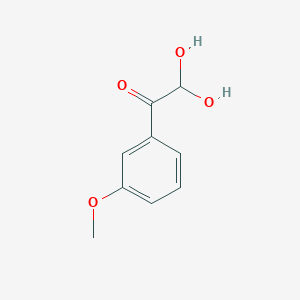
![Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) (2:1)](/img/structure/B1425609.png)
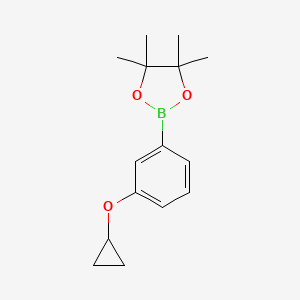


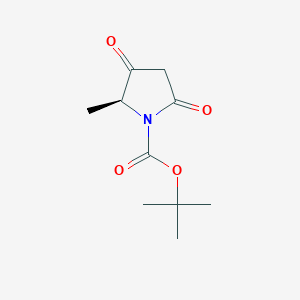
![N-[(3,4-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B1425618.png)
